molecular formula C4H10BF6NS B1451015 XtalFluor-E CAS No. 63517-29-3

XtalFluor-E

Cat. No.: B1451015
CAS No.: 63517-29-3
M. Wt: 229 g/mol
InChI Key: YLNKFQWRRIXZPJ-UHFFFAOYSA-N
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Description

XtalFluor-E, also known as DAST difluorosulfinium salt or N,N-Diethyl-S,S-difluorosulfiliminium tetrafluoroborate, is a commercially available reagent used for the deoxyfluorination of carbonyl compounds and alcohols . It has been extensively used in a broad range of reactions .


Synthesis Analysis

This compound has been used with protic nucleophiles in a catalytic manner for the in situ generation of protons that lead to the proto-functionalization of activated olefins .


Molecular Structure Analysis

The molecular structure of this compound is C4H10BF6NS with a molecular weight of 229.00 .


Chemical Reactions Analysis

This compound has been used in a variety of chemical transformations such as dehydration, cyclodehydration, ring expansion, formylation, and proto-functionalization . It is thought that this compound activates the C–O bond without concomitant fluoride release .


Physical and Chemical Properties Analysis

This compound is a solid substance . More detailed physical and chemical properties are not available in the retrieved sources.

Scientific Research Applications

1. Versatile Reagent in Organic Transformations XtalFluor-E is widely recognized for its versatility in organic synthesis. It is primarily known for the deoxyfluorination of carbonyl compounds and alcohols. Besides its primary use, this compound has been extensively employed in various chemical transformations like dehydration, cyclodehydration, ring expansion, formylation, and proto-functionalization (Mohammadkhani & Heravi, 2019).

2. Enhanced Thermal Stability and Ease of Handling this compound demonstrates superior stability and ease of handling compared to other fluorinating agents. Its stability and non-corrosive nature allow for use in standard borosilicate vessels. It is effective in converting alcohols to alkyl fluorides and carbonyls to gem-difluorides, often exhibiting more selectivity and yielding fewer elimination side products than other reagents (L’Heureux et al., 2010).

3. Proto-Functionalization of N-Vinyl Amides this compound has been used in catalytic proto-functionalization of activated olefins. This application involves proto etherification of enamides to produce N,O-acetals with high yields (Yi et al., 2017).

4. Alternative to POCl3 in Vilsmeier-Haack Formylation It serves as an alternative to POCl3 in the Vilsmeier-Haack formylation of C-2-glycals, enabling the synthesis of C-2-formylated disaccharide glycal (Roudias et al., 2018).

5. Synthesis of Acyl Fluorides from Carboxylic Acids this compound has been used for synthesizing acyl fluorides from carboxylic acids, demonstrating a broad range of applications and high yields (Gonay et al., 2020).

6. Formation of Isocyanides through Dehydration of Formamides The formation of isocyanides from formamides using this compound is another notable application, producing isocyanides in high yields and purity (Keita et al., 2015).

7. Synthesis of 2-Oxazolines and Related Heterocycles this compound is utilized as a cyclodehydration agent for preparing 2-oxazolines and related N-containing heterocycles under mild conditions (Pouliot et al., 2012).

8. In Situ Activation of Benzyl Alcohols The reagent is used for in situ activation of benzyl alcohols, leading to the formation of diarylmethanes and triarylmethanes without the need for transition metals or strong Lewis acids (Desroches et al., 2015).

9. Esterification of Carboxylic Acids with Perfluorinated Alcohols It mediates the direct esterification of carboxylic acids with perfluorinated alcohols, broadening its applicability in synthesizing polyfluorinated esters (Vandamme et al., 2016).

10. Amidation of Carboxylic Acids this compound is effective as an activating agent in the amidation of carboxylic acids, capable of transforming even less reactive acids to amides (Orliac et al., 2013).

Mechanism of Action

Safety and Hazards

XtalFluor-E is classified as acutely toxic if swallowed, in contact with skin, or if inhaled. It can cause severe skin burns and eye damage . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and handling in a well-ventilated place is advised .

Future Directions

XtalFluor-E has been extensively used in a broad range of reactions in the past few years. Future research may focus on its use with protic nucleophiles in a catalytic manner for the in situ generation of protons that lead to the proto-functionalization of activated olefins . Further advancements in the fluorination-based functionalization of alkenes have been suggested .

Biochemical Analysis

Biochemical Properties

XtalFluor-E plays a crucial role in biochemical reactions, particularly in the deoxofluorination of carbonyl compounds and alcohols. It interacts with various biomolecules, including enzymes and proteins, to facilitate the conversion of alcohols to alkyl fluorides, aldehydes and ketones to geminal difluorides, and carboxylic acids to acyl fluorides . The interaction of this compound with these biomolecules is primarily through the activation of the carbon-oxygen bond, which allows for the subsequent attack by fluoride ions .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the fluorination of proteins can lead to changes in their folding and stability, which in turn can impact their function and interactions with other proteins and enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves the activation of the carbon-oxygen bond without the concomitant release of free fluoride ions . This activation is thought to occur through the formation of a reactive intermediate, which is then attacked by fluoride ions upon exposure to a promoter such as triethylamine trihydrofluoride . This mechanism allows for the efficient deoxofluorination of various substrates, making this compound a valuable reagent in organic synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound has greater thermal stability compared to other deoxofluorination reagents, such as diethylaminosulfur trifluoride . This stability makes it suitable for use in long-term experiments and large-scale synthesis. Over extended periods, this compound may degrade, leading to a decrease in its effectiveness .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively introduce fluorine into biomolecules without causing significant toxicity . At high doses, this compound may exhibit toxic effects, including cellular damage and disruption of normal cellular processes . These adverse effects highlight the importance of careful dosage control when using this compound in biochemical research .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the metabolism of carbonyl compounds and alcohols. It interacts with enzymes and cofactors to facilitate the deoxofluorination process, leading to the formation of fluorinated metabolites . These interactions can affect metabolic flux and the levels of various metabolites, potentially impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the localization and accumulation of this compound, affecting its availability and effectiveness in biochemical reactions . The distribution of this compound within cells can also impact its interactions with target biomolecules and its overall activity .

Subcellular Localization

The subcellular localization of this compound is influenced by various factors, including targeting signals and post-translational modifications . These factors can direct this compound to specific compartments or organelles within the cell, affecting its activity and function . For example, the localization of this compound to the endoplasmic reticulum or mitochondria can impact its interactions with enzymes and other biomolecules involved in metabolic processes .

Properties

IUPAC Name

diethylamino(difluoro)sulfanium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10F2NS.BF4/c1-3-7(4-2)8(5)6;2-1(3,4)5/h3-4H2,1-2H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNKFQWRRIXZPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CCN(CC)[S+](F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10BF6NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50659249
Record name (Diethylamino)(difluoro)sulfanium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63517-29-3
Record name (Diethylamino)(difluoro)sulfanium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Diethylamino)difluorosulfonium tetrafluoroborate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

ANone: XtalFluor-E, or diethylaminodifluorosulfinium tetrafluoroborate, is a fluorinating and activating reagent widely employed in organic synthesis. [] It serves as a safer and more stable alternative to traditional fluorinating agents like DAST and Deoxo-Fluor. [, ]

ANone: The molecular formula of this compound is C4H10BF6NS, and its molecular weight is 229.00 g/mol. []

ANone: this compound is a crystalline solid with a melting point of 84-85 °C. [] While it exhibits good stability under recommended storage conditions (2-8 °C in a dry place), it reacts violently with water. [] Therefore, handling this compound requires caution and should always be performed in a well-ventilated fume hood.

ANone: this compound generally displays higher selectivity compared to DAST and Deoxo-Fluor, particularly in reactions prone to elimination side reactions. [] This enhanced selectivity makes it a valuable tool for synthesizing complex molecules with specific fluorination patterns.

ANone: Deoxofluorination reactions with this compound are typically carried out at room temperature in solvents like ethyl acetate or dichloromethane. [, ] The reagent is usually employed in slight excess (1.1 to 2 equivalents) relative to the substrate. [, ]

ANone: Yes, this compound facilitates the synthesis of acyl fluorides from carboxylic acids. [] This transformation requires a catalytic amount of sodium fluoride and occurs at room temperature in ethyl acetate. [] The workup generally involves a simple filtration through a silica gel pad, yielding the desired acyl fluoride. []

ANone: this compound has proven effective in synthesizing various heterocycles, including 1,3,4-oxadiazoles, [, , ] 2-oxazolines, [, , , ] 2-thiazolines, [, ] and 2-benzooxazoles. []

ANone: this compound promotes the cyclodehydration of 1,2-diacylhydrazines to form 1,3,4-oxadiazoles. [, , ] The addition of acetic acid as an additive has been shown to enhance the yield of 1,3,4-oxadiazoles in these reactions. []

ANone: Yes, this compound has been successfully employed in the synthesis of fluorinated diamino acid derivatives. [, ] The process involves a stereoselective aziridination followed by a regioselective ring-opening of the aziridine using this compound. [, ]

ANone: this compound enables the synthesis of monofluoroalkenes from cyclohexanone derivatives via eliminative deoxofluorination. [] This one-step procedure occurs at room temperature and offers a convenient route to these valuable compounds. []

ANone: Yes, this compound has been employed in the stereoselective synthesis of the apoptolidin disaccharide, a natural product with potent antitumor activity. [] Specifically, it was used to efficiently prepare a fluorodisaccharide intermediate. []

ANone: this compound offers several advantages over DAST and Deoxo-Fluor, including:

  • Enhanced Safety: this compound is a crystalline solid, making it easier and safer to handle compared to the liquid DAST and Deoxo-Fluor. [, ]
  • Improved Stability: this compound exhibits greater thermal stability and is less prone to decomposition, leading to safer reaction profiles. []
  • Reduced HF Formation: Unlike DAST and Deoxo-Fluor, this compound does not generate highly corrosive free hydrogen fluoride (HF) during reactions. [] This compatibility allows for the use of standard borosilicate glassware, simplifying reaction setups. []

ANone: While the provided research papers primarily focus on experimental applications of this compound, computational studies can be valuable for understanding its reactivity. Exploring reaction mechanisms, transition states, and potential intermediates through computational methods like DFT calculations could provide further insights into its reactivity and selectivity.

ANone: Despite its advantages, this compound has limitations:

  • Moisture Sensitivity: It reacts violently with water, requiring strict anhydrous conditions during reactions. []
  • Limited Solvent Compatibility: Prolonged exposure to solvents like acetonitrile and DMF can lead to reagent degradation. []

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